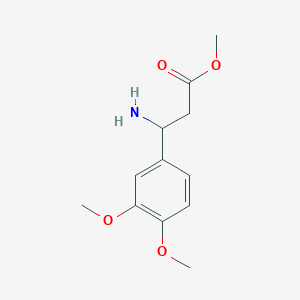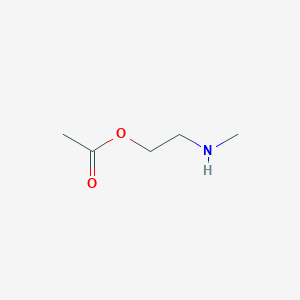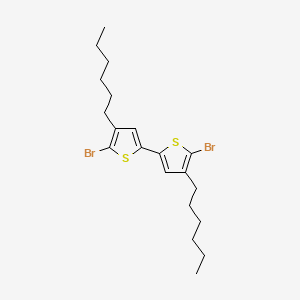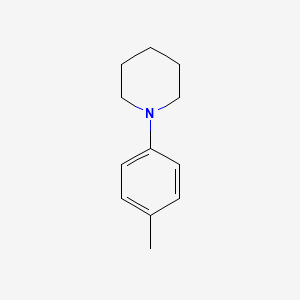
Sansalvamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sansalvamide is a natural product found in Fusarium with data available.
Applications De Recherche Scientifique
Sansalvamide in Pancreatic Cancer
Sansalvamide, a cyclic depsipeptide produced by a marine fungus, has shown potential as a treatment for pancreatic cancer. A novel sansalvamide analogue inhibited the growth of pancreatic cancer cells through G0/G1 cell-cycle arrest and induced apoptosis (Ujiki et al., 2006). Another study demonstrated that sansalvamide causes G1 phase cell cycle arrest in pancreatic cancer cell lines, suggesting its potential as an anticancer therapy (Heiferman et al., 2010).
Role in Biosynthesis
Research identified the non-ribosomal peptide synthetase responsible for the biosynthesis of sansalvamide in Fusarium solani, highlighting its potential as an anti-cancer drug and its biosynthetic pathway (Romans-Fuertes et al., 2016).
Enhanced Potency Through Modification
Modifications to sansalvamide, such as N-methylation, have been shown to increase its potency as an antitumor agent. N-methylsansalvamide peptides were found to be potent cytotoxic agents, more effective than the natural product (Liu et al., 2005).
Application in Colon Cancer
Sansalvamide derivatives have been identified as potent against multiple drug-resistant colon cancer cell lines, offering a new approach to treating this type of cancer (Otrubova et al., 2007).
Effects on Melanoma Cells
Studies have shown that sansalvamide derivatives can inhibit the proliferation and induce differentiation in murine melanoma B16 cells. This indicates its potential application in treating melanoma (Liu et al., 2016).
Synthesis and Derivatives
Research into the synthesis and cytotoxicity of sansalvamide A derivatives has laid the groundwork for developing new anticancer agents. These derivatives were synthesized using a combinatorial-type strategy, exploring the role of amino acids in cytotoxicity (Carroll et al., 2005).
Propriétés
Nom du produit |
Sansalvamide |
|---|---|
Formule moléculaire |
C32H50N4O6 |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
(3S,6S,9S,12S,15S)-6-benzyl-3,9,15-tris(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C32H50N4O6/c1-18(2)14-23-28(37)33-24(17-22-12-10-9-11-13-22)29(38)35-25(15-19(3)4)32(41)42-26(16-20(5)6)30(39)36-27(21(7)8)31(40)34-23/h9-13,18-21,23-27H,14-17H2,1-8H3,(H,33,37)(H,34,40)(H,35,38)(H,36,39)/t23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
YIRQWXGQCMAHIW-IRGGMKSGSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2 |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)
![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)
![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)








![[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine](/img/structure/B1640536.png)